1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine
Description
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Properties
IUPAC Name |
1-(2-fluoroethyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4/c5-1-2-9-3-4(6)7-8-9/h3H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXLNVWCBLVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a preferred method for synthesizing triazoles .
Industrial Production Methods: Industrial production of this compound often involves optimizing the click chemistry process to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and catalyst concentration. Green chemistry approaches, such as using microwave irradiation or ultrasound, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a chemical compound with a unique triazole structure that includes a fluorinated ethyl group. The triazole ring, a five-membered heterocyclic compound, contains three nitrogen and two carbon atoms. This compound is of interest in medicinal chemistry for potential applications in drug development and biological research.
Synthesis
1-(2-fluoroethyl)triazol-4-amine can be synthesized through different methods:
- 1,3-Dipolar Cycloaddition The triazole ring forms through a copper-catalyzed 1,3-dipolar cycloaddition reaction (click chemistry), using an alkyne and a suitable azide precursor.
- Hydrazine Hydrate Reaction Starting from 2-fluorobenzoyl chloride, hydrazine hydrate reacts to construct the triazole-substituted framework.
Potential Applications
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities, with this compound showing potential as an antimicrobial and anticancer agent.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological targets like enzymes and receptors. These studies are essential to understand its mechanism of action and optimize its pharmacological properties, using techniques such as molecular docking and surface plasmon resonance to assess these interactions.
Structural Comparison
The unique feature of this compound is its fluorinated ethyl side chain, which may enhance its lipophilicity and bioavailability compared to other triazoles. This property could potentially improve its interaction with biological targets and increase its efficacy as a therapeutic agent.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Fluoroethyl)-1H-[1,2,3]triazol-4-ylamine | Contains fluorinated ethyl group | Potential antimicrobial and anticancer |
| 1-(2-Methoxyethyl)-1H-[1,2,3]triazol-4-ylamine | Contains methoxyethyl instead of fluoroethyl | Antimicrobial activity |
| 5-(4-Chlorophenyl)-1H-[1,2,3]triazole | Chlorophenyl substituent | Antibacterial properties |
| 4-Amino-5-substituted 1H-[1,2,3]triazoles | Various substituents at position 5 | Diverse biological activities |
Mechanism of Action
The mechanism by which 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine exerts its effects involves interactions with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, leading to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,2,3-Triazole Derivatives: Compounds with different substituents on the triazole ring, offering varied chemical and biological properties.
Uniqueness: 1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Biological Activity
1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine is a compound that belongs to the triazole family, known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including bacterial infections and cancer. This article provides an in-depth analysis of the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a fluorine atom enhances its biological activity by influencing the compound's lipophilicity and metabolic stability.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, this compound has been shown to possess potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.25 | Methicillin-resistant S. aureus (MRSA) |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 0.5 | E. coli |
| 5-(4-Trichloromethyl)-1H-1,2,4-triazole | 5 | P. aeruginosa |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is particularly effective against MRSA strains, outperforming many conventional antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of several triazole derivatives on colorectal cancer cell lines (HT-29), it was found that compounds with a triazole moiety exhibited significant inhibition of cell growth. The presence of the -NH group in the triazole ring was crucial for binding interactions with target enzymes involved in cancer progression .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 10 | HT-29 (Colorectal Cancer) |
| 4-Methylthio-5-(phenyl)-1H-1,2,4-triazole | 15 | HeLa (Cervical Cancer) |
| 5-(3-Bromophenyl)-2-fluoro-N-(6-(4-isopropyl)-4H-triazol-3-yl)benzamide | 20 | MCF7 (Breast Cancer) |
The IC50 values indicate that this compound has a strong potential as an anticancer agent with effectiveness comparable to other known chemotherapeutics.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole ring significantly influence biological activity. For instance:
- Fluorine Substitution : The introduction of fluorine increases lipophilicity and enhances binding affinity to biological targets.
- Amino Group Positioning : The positioning of amino groups can affect the compound's ability to form hydrogen bonds with target enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
